
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features both an indole and a thiazole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various biologically active compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of indole derivatives with thioamides under specific conditions. One common method involves the use of indole-3-carboxaldehyde and thioacetamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the thiazole ring can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol: Known for its antibacterial and enzyme-inhibitory activities.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole is unique due to the combination of the indole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
100517-54-2 |
|---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2-(1H-indol-3-ylmethyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H12N2S/c1-2-4-11-10(3-1)9(8-14-11)7-12-13-5-6-15-12/h1-4,8,14H,5-7H2 |
InChI-Schlüssel |
GSEZSPMAZCZBKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


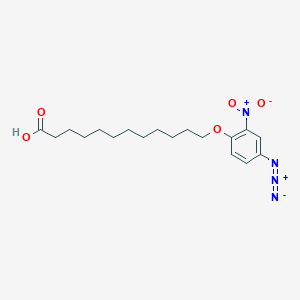
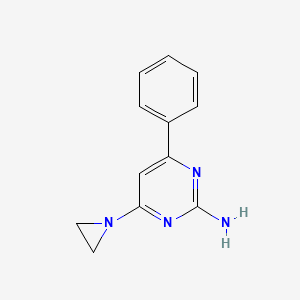
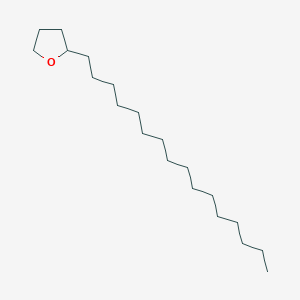
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
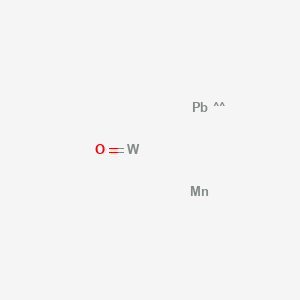
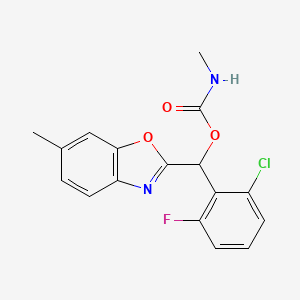
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
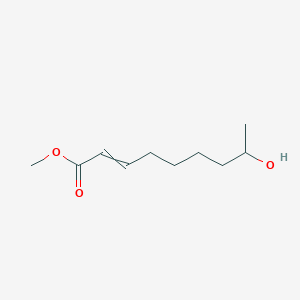
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
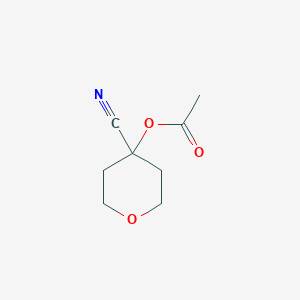
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
